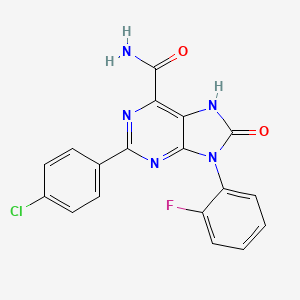

![molecular formula C14H11ClN4O3 B6510495 methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 852450-07-8](/img/structure/B6510495.png)

methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate” is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant properties .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied, with a variety of methods and synthetic analogues reported over the years . For instance, one method involves the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . Another method involves a simple, rapid, and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole nucleus in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic SN2 substitution reactions . They can also be involved in Lewis acids catalyzed three-component coupling reactions .

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have shown antibacterial potential. Researchers have reported their effectiveness against various bacterial strains, making them promising candidates for novel antibiotics .

Antifungal Properties

In addition to antibacterial effects, pyrazolines exhibit antifungal activity. These compounds may help combat fungal infections, providing an alternative to existing antifungal drugs .

Antiparasitic Applications

Studies have explored the antiparasitic properties of pyrazolines. Our compound could potentially target parasites responsible for diseases such as malaria or leishmaniasis .

Anti-Inflammatory Potential

Pyrazolines have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in conditions associated with inflammation .

Antioxidant Activity

Oxidative stress contributes to various diseases. Pyrazolines, including our compound, have demonstrated antioxidant properties. They scavenge free radicals and protect cells from oxidative damage .

Neurotoxicity and Acetylcholinesterase Inhibition

Our compound’s impact on acetylcholinesterase (AchE) activity is noteworthy. AchE plays a crucial role in nerve impulse transmission. Alterations in its activity can lead to behavioral changes and movement impairment. Investigating the effects of our compound on AchE could provide insights into its neurotoxic potential .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to inhibit the activity of human cytosolic serine hydroxymethyltransferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide biosynthesis and the methylation of DNA, proteins, and lipids .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its target enzyme, leading to the inhibition of the enzyme’s activity . This inhibition could potentially disrupt the metabolic processes dependent on the enzyme, leading to various downstream effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to one-carbon metabolism, given the reported target of similar compounds . Disruption of this pathway could affect various cellular processes, including nucleotide biosynthesis and methylation reactions. This could potentially lead to alterations in DNA, protein, and lipid methylation patterns, affecting gene expression and cellular function .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. If it indeed inhibits human cytosolic serine hydroxymethyltransferase, it could potentially induce cell death in certain types of cancer cells, as has been reported for similar compounds .

Future Directions

Pyrazole derivatives, including “methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate”, continue to attract attention due to their interesting pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional pharmacological activities, and optimizing their properties for specific applications.

properties

IUPAC Name |

methyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJCIGZQIUFQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

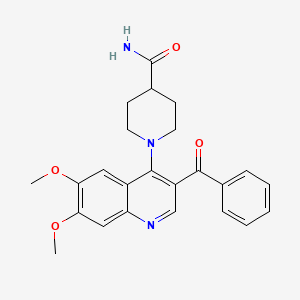

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510415.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6510428.png)

![N-cycloheptyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510440.png)

![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)

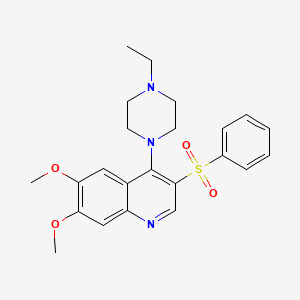

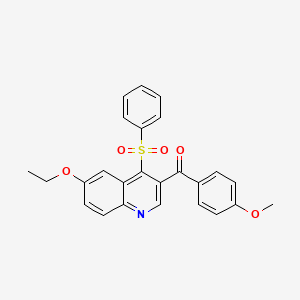

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)

![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B6510508.png)

![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate](/img/structure/B6510516.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6510524.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510529.png)

![1-[(4-fluorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510530.png)